molecular formula C11H20ClN3O B2463092 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride CAS No. 1351502-90-3

4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Cat. No. B2463092
CAS RN: 1351502-90-3
M. Wt: 245.75
InChI Key: AWQBBHDAPGPKTJ-UHFFFAOYSA-N
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Description

The 1,2,4-oxadiazole structure is a five-membered heterocyclic ring that has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It forms an important constituent of biologically active compounds, including natural products .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the activation of amidoximes, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .


Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse and depend on the specific compound and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound. For example, the compound “tert-butyl 4- (3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate” has a molecular weight of 335.421 and a chemical formula of C16H21N3O3S .

Mechanism of Action

Target of Action

The primary targets of 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride are currently unknown. This compound is a derivative of 1,2,4-oxadiazole, which is known to be a bioactive motif present in several natural products . .

Mode of Action

It’s worth noting that 1,2,4-oxadiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Given the lack of specific information about the compound’s targets and mode of action, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Based on the known activities of 1,2,4-oxadiazole derivatives, it’s plausible that this compound could influence a variety of cellular processes and pathways .

Result of Action

Given the known bioactivities of 1,2,4-oxadiazole derivatives, it’s possible that this compound could have a range of effects at the molecular and cellular levels .

Safety and Hazards

The safety and hazards associated with 1,2,4-oxadiazole derivatives can vary depending on the specific compound. For example, the compound “3- (3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” has hazard statements H317 - H319 .

Future Directions

The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . This suggests that there is significant potential for future research and development in this area.

properties

IUPAC Name

5-tert-butyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(14-15-10)8-4-6-12-7-5-8;/h8,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQBBHDAPGPKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

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